molecular formula C9H11NO3 B12947340 Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate

Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate

Cat. No.: B12947340
M. Wt: 181.19 g/mol
InChI Key: WITYDVOCKUGAJG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate typically involves the reaction of 4-methylpyridine with acetic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets in the body. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison: Methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate

InChI

InChI=1S/C9H11NO3/c1-6-3-4-10-5-7(6)8(11)9(12)13-2/h3-5,8,11H,1-2H3

InChI Key

WITYDVOCKUGAJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(=O)OC)O

Origin of Product

United States

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